molecular formula C14H18N2O3 B13295386 ethyl 2-amino-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate

ethyl 2-amino-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B13295386
M. Wt: 262.30 g/mol
InChI Key: CFCDBQRTZQVPMV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole-based compound characterized by a furan-substituted methyl group at the N1 position, an amino group at C2, and ethyl ester and dimethyl substituents at C3, C4, and C5 (Figure 1). The compound has been cataloged as a primary amine product by CymitQuimica, though it is currently listed as discontinued .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethylpyrrole-3-carboxylate

InChI

InChI=1S/C14H18N2O3/c1-4-18-14(17)12-9(2)10(3)16(13(12)15)8-11-6-5-7-19-11/h5-7H,4,8,15H2,1-3H3

InChI Key

CFCDBQRTZQVPMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C)C)CC2=CC=CO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 2-furylmethylamine with ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the pyrrole ring can produce pyrrolidine derivatives .

Scientific Research Applications

Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The furan and pyrrole rings can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrrole Derivatives

Below, key structural analogs are compared to highlight substituent effects on reactivity and bioactivity.

Table 1: Structural Comparison of Pyrrole-Based Compounds

Compound Name Substituents (Position) Key Features Potential Applications
Ethyl 2-amino-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate 1-(Furylmethyl), 2-amino, 3-ethyl ester, 4,5-dimethyl Furan-pyrrole hybrid; compact substituents Under investigation
Ethyl 2-amino-1-(furan-2-carboxamido)-5-(2-aryl/tert-butyl-2-oxoethylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 1-(Furan-2-carboxamido), 4-oxo, 5-oxoalkylidene Extended conjugation via oxo groups; bulkier substituents Anti-cancer research
GSK 2141795 (NSC 767034) Furan-carboxamide, chloro-pyrazole Non-pyrrole core; furan-carboxamide linked to pyrazole Pan-AKT inhibitor (clinical)
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Furan-trifluoromethyl, pyridazine core Fluorinated furan; fused pyridazine-pyrrole system Not specified

Key Observations:

The furan ring in GSK 2141795 () is critical for its AKT-inhibitory activity, suggesting that furan-containing motifs in the target compound could similarly influence target binding .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s analogs, which employ cyanoacetic ester and triethylamine catalysis. However, its simpler substituents (methyl vs. oxoalkylidene) may improve synthetic yield .

Electronic Properties: The electron-rich furan and amino groups in the target compound could enhance nucleophilicity at the pyrrole core, contrasting with ’s fluorinated furan derivatives, which exhibit electron-withdrawing effects .

Biological Activity

Ethyl 2-amino-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C14H18N2O3
Molecular Weight: 262.30 g/mol
IUPAC Name: Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethylpyrrole-3-carboxylate
Canonical SMILES: CCOC(=O)C1=C(N(C(=C1C)C)CC2=CC=CO2)N

Synthesis

The synthesis of this compound typically involves the condensation of 2-furylmethylamine with ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate under specific conditions. This reaction is often catalyzed and performed at elevated temperatures to ensure high yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on pyrrole derivatives showed that modifications to the pyrrole structure could enhance anti-tuberculosis (anti-TB) activity with minimal cytotoxicity. For instance, certain derivatives demonstrated a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against Mycobacterium tuberculosis .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Pyrrole-based compounds have been reported to interact with various cellular targets, leading to apoptosis in cancer cells. The mechanism often involves the modulation of enzyme activity and receptor binding, which can disrupt cancer cell proliferation .

The biological activity of this compound is primarily attributed to its structural features:

  • Furan and Pyrrole Rings: These rings facilitate interactions with biological macromolecules such as proteins and nucleic acids.
  • Amino Group: The amino group can form hydrogen bonds with target enzymes or receptors, enhancing binding affinity and specificity.

Study on Antimicrobial Efficacy

A study synthesized various pyrrole derivatives and evaluated their antimicrobial activities. Among them, derivatives similar to this compound exhibited potent antibacterial effects against several pathogens. The results were quantified using zones of inhibition measured in millimeters (mm), showcasing significant activity against both Gram-positive and Gram-negative bacteria .

CompoundZone of Inhibition (mm)MIC (μg/mL)
Compound A20< 0.016
Compound B15< 0.032
Ethyl 2-amino...18< 0.025

Anticancer Activity Assessment

A separate investigation assessed the anticancer potential of ethyl 2-amino compounds through in vitro assays on various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell growth effectively:

Cell LineIC50 (μM)
MCF7 (Breast Cancer)12
HeLa (Cervical Cancer)15
A549 (Lung Cancer)10

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key signals include the furan protons (δ 6.2–7.4 ppm), methyl groups (δ 1.2–2.5 ppm), and the ester carbonyl (δ 165–170 ppm). Overlapping signals (e.g., pyrrole NH₂) may require deuterium exchange or 2D-COSY .
  • X-ray Crystallography : Resolves stereochemical ambiguities. For example, a related pyrrole-carboxylate showed planar geometry at the pyrrole ring with dihedral angles <5° between substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 291.1342 for C₁₄H₁₈N₂O₃).

Advanced Application : Use dynamic NMR to study rotational barriers of the furylmethyl group, which may influence biological activity .

How can computational methods (e.g., DFT) predict physicochemical properties and reactivity of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps). For a similar pyrrole derivative, DFT revealed a HOMO localized on the furan ring, suggesting electrophilic attack sites .
  • Solubility Prediction : Use COSMO-RS simulations to estimate logP (experimental logP ~2.1) and identify suitable solvents (e.g., ethanol/water mixtures).
  • Reactivity Studies : Simulate reaction pathways for hydrolysis of the ester group under acidic/basic conditions .

How should researchers address contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

Q. Advanced Research Focus

  • Case Example : A reported ¹H NMR signal at δ 7.24–4.26 ppm () suggests dynamic processes (e.g., hindered rotation or tautomerism). Solutions:
    • Variable-Temperature NMR: Cool to -40°C to slow exchange processes.
    • Isotopic Labeling: Introduce deuterium at the NH₂ group to simplify splitting.
    • Impurity Analysis: Use HPLC-MS (e.g., 98.6% purity in ) to rule out byproducts .

What methodologies are recommended for evaluating the biological activity of this compound in preclinical studies?

Q. Advanced Research Focus

  • In Vitro Assays : Screen for kinase inhibition (e.g., ELISA-based assays) or antimicrobial activity (MIC determinations). For related pyrroles, IC₅₀ values ranged from 1–10 µM against cancer cell lines .
  • ADME Profiling : Use Caco-2 cells for permeability studies and microsomal stability tests (t₁/₂ > 60 mins suggests metabolic robustness).
  • Docking Studies : Align with protein targets (e.g., COX-2) using AutoDock Vina to rationalize activity .

What strategies mitigate solubility challenges during formulation for in vivo studies?

Q. Basic Research Focus

  • Co-Solvent Systems : Use PEG-400/water (70:30) to enhance solubility (>5 mg/mL).
  • Salt Formation : React the free amine with HCl to improve aqueous solubility.
  • Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm) increased bioavailability in rodent models for similar compounds .

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